N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a dimethylaminoethyl side chain, and a tetraazolylmethyl cyclohexyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include N,N-dimethylethylenediamine, sodium azide, and various solvents such as ethanol and ethoxyethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as sodium dichromate.
Reduction: Using reducing agents like tin(II) chloride.
Substitution: Involving nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include sodium dichromate, tin(II) chloride, and various solvents. Reaction conditions may involve refluxing, temperature control, and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound can act as a photoinitiator, generating reactive species upon exposure to light, which can then initiate polymerization reactions. Additionally, it may interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(DIMETHYLAMINO)ETHYL]-1H-TETRAZOLE-5-THIOL: A compound with a similar dimethylaminoethyl side chain and a tetrazole core.
2-(DIMETHYLAMINO)ETHYL CHLORIDE HYDROCHLORIDE: A related compound with a dimethylaminoethyl group and a chloride substituent.
Uniqueness
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is unique due to its combination of a benzimidazole core, a dimethylaminoethyl side chain, and a tetraazolylmethyl cyclohexyl group. This unique structure imparts specific photophysical and chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H30N8O |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[1-[2-(dimethylamino)ethyl]benzimidazol-5-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C21H30N8O/c1-27(2)10-11-28-15-22-18-12-17(6-7-19(18)28)24-20(30)13-21(8-4-3-5-9-21)14-29-16-23-25-26-29/h6-7,12,15-16H,3-5,8-11,13-14H2,1-2H3,(H,24,30) |
InChI Key |
ATFDCEGOJLVLTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
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